N-cyclohexyl-2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C27H27FN4O2S3 and its molecular weight is 554.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-cyclohexyl-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide and its derivatives have been extensively studied for their structural properties and chemical synthesis methodologies. Research highlights the versatile methods for synthesizing thiazole and pyridone derivatives, emphasizing the compound's structural complexity and the intricate steps involved in its creation. For instance, Ali et al. (2010) discussed synthesizing thiazolidine and bisthiazolidine derivatives by reacting N-cyclohexyl-2-cyanoacetamide with phenyl isothiocyanates and sulfur. Additionally, the study detailed the synthesis of various heterocyclic compounds, including thiazole and pyridone derivatives, by treating N-cyclohexyl-2-cyanoacetamides with cinnamonitriles and other compounds (Ali et al., 2010). Similarly, Dyachenko et al. (2004) explored the Michael reaction to synthesize substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones, showcasing the compound's reactivity and potential for creating a diverse range of heterocyclic structures (Dyachenko et al., 2004).
Antimicrobial Applications
The compound and its derivatives have demonstrated significant antimicrobial properties against a variety of pathogens. For instance, research by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety to serve as antimicrobial agents. Their study resulted in the creation of thiazole, pyridone, pyrazole, chromene, hydrazone, and other derivatives, which exhibited promising results against both bacterial and fungal infections (Darwish et al., 2014). Similarly, Baviskar et al. (2013) synthesized a new series of thiazolidin-4-one derivatives to evaluate their potential as antimicrobial agents, further emphasizing the compound's role in combating microbial infections (Baviskar et al., 2013).
Antitumor and Antiviral Potential
The compound's derivatives have also shown promising results in antitumor and antiviral research. Albratty et al. (2017) synthesized thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, evaluating their antitumor activity. Notably, some compounds exhibited inhibitory effects on different cell lines, highlighting the compound's potential in cancer treatment (Albratty et al., 2017). In addition, a study by Mary et al. (2020) synthesized a novel antiviral active molecule and investigated its potential by docking against SARS-CoV-2 protein, demonstrating its relevance in the context of antiviral therapy (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O2S3/c1-16-8-11-19(12-9-16)31-25(34)23-24(32(27(35)37-23)21-14-17(2)10-13-20(21)28)30-26(31)36-15-22(33)29-18-6-4-3-5-7-18/h8-14,18H,3-7,15H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYXIJBDBIODKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4CCCCC4)N(C(=S)S3)C5=C(C=CC(=C5)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.